molecular formula C14H11N3O6 B10957976 N-(3-methoxyphenyl)-2,4-dinitrobenzamide

N-(3-methoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B10957976
M. Wt: 317.25 g/mol
InChI Key: IXGWMTURAIRTMW-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2,4-dinitrobenzamide is a nitrobenzamide derivative characterized by a 2,4-dinitro-substituted benzoyl group linked to a 3-methoxyphenylamine moiety. The compound’s structure combines electron-withdrawing nitro groups and an electron-donating methoxy substituent, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-11-4-2-3-9(7-11)15-14(18)12-6-5-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

IXGWMTURAIRTMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,4-dinitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.

    Methoxylation: The nitrated benzamide is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-methoxyphenyl)-2,4-dinitrobenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(3-methoxyphenyl)-2,4-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-methoxyphenyl)-2,4-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of nitro groups is known to enhance the biological activity of aromatic compounds.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2,4-dinitrobenzamide exerts its effects involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Table 1: Structural Comparison of Nitrobenzamide Derivatives
Compound Name Substituents on Amide Nitrogen Key Functional Groups Biological Activity/Application Reference
N-(3-Methoxyphenyl)-2,4-dinitrobenzamide 3-Methoxyphenyl 2,4-dinitrobenzamide Not explicitly reported (inferred) N/A
SN 23862 (2) 5-Chloropentyl 2,4-dinitrobenzamide mustard ADEPT prodrug (cytotoxic upon activation)
DNB1 2-(4-Methoxyphenoxy)ethyl 3,5-dinitrobenzamide Antitubercular (MIC: <1 µg/mL)
N-(3-Cyano-benzothiophen-2-yl)-2,4-dinitrobenzamide 3-Cyano-benzothiophen-2-yl 2,4-dinitrobenzamide Screening compound (activity unspecified)
N-[4-(2,4-Dimethylphenyl)-thiazol-2-yl]-2,4-dinitrobenzamide 4-(2,4-Dimethylphenyl)-thiazol-2-yl 2,4-dinitrobenzamide Screening compound (activity unspecified)

Key Observations :

  • This could influence its reactivity in enzymatic activation pathways .
  • Biological Activity : DNB1 and DNB2 (3,5-dinitrobenzamides) exhibit potent antitubercular activity (MIC <1 µg/mL), attributed to the nitro groups’ positioning and the methoxyethyl side chain . The target compound’s 3-methoxy group may confer similar advantages, though its efficacy against Mycobacterium tuberculosis remains untested in the provided data.

Functional Comparisons: Cytotoxicity and Enzymatic Activation

Table 2: Functional Properties of Nitrobenzamide Derivatives
Compound Name Reduction Potential (E₁) Cytotoxicity (IC₅₀, µM) Activation by Nitroreductase (Fold Change) Reference
SN 23862 (2) -0.42 V 0.15 (UV4 cells) 145-fold (with NR2 enzyme)
4-SO₂Me Analog (12d) -0.38 V 0.21 (UV4 cells) 26-fold (with NR2 enzyme)
DNB1 Not reported Not reported MIC: 0.5 µg/mL (MBC: 1 µg/mL)

Key Findings :

  • Cytotoxicity and Substituent Electronics : Electron-donating substituents (e.g., -OMe) at the 4-position enhance cytotoxicity in nitrobenzamide mustards, as seen in SN 23862 . The target compound’s 3-methoxy group may similarly enhance bioactivity, though its position on the phenyl ring (vs. the side chain in DNB1) could alter uptake or target binding.
  • Enzymatic Activation: SN 23862’s high activation by nitroreductase (145-fold) underscores the importance of nitro group positioning for prodrug applications.

Physicochemical Properties

  • Solubility : Methoxy groups generally improve aqueous solubility compared to hydrophobic substituents (e.g., -Cl in ). This could enhance the target compound’s bioavailability relative to analogs like N-(5-chloropentyl)-3,5-dinitrobenzamide .
  • Stability : Nitro groups are prone to reduction under physiological conditions. The electron-donating methoxy group may slow this process compared to electron-withdrawing substituents, extending the compound’s half-life .

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